molecular formula C5H5NO B2980150 (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one CAS No. 332011-92-4

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B2980150
CAS No.: 332011-92-4
M. Wt: 95.101
InChI Key: KPCCPWBBOMBLEC-IUYQGCFVSA-N
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Description

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one (CAS: 332011-92-4) is a specialized bicyclic lactam that serves as a valuable and versatile synthetic intermediate in organic and medicinal chemistry research . Its fused, strained bicyclic framework incorporates both a lactam moiety and an alkene, making it a useful scaffold for various chemical transformations . Researchers utilize this compound as a precursor for the synthesis of more complex 2-azabicyclo[2.2.0]hexane structures, which can be accessed through selective functionalization of its C=C bond via reactions such as hydrogenation, cycloaddition, and halogen addition . The compound's structure and reactivity make it a point of interest in the development of new synthetic methodologies and for the construction of nitrogen-containing heterocycles . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.0]hex-5-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4(3)6-5/h1-4H,(H,6,7)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCCPWBBOMBLEC-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]2[C@H]1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-pyrone derivatives. This method utilizes flow photochemistry to significantly reduce reaction times and improve throughput . Another method involves the polymerization of 3-substituted-4-halocyclobutenes using catalysts such as the Hoveyda–Grubbs 2nd generation catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis process. This involves optimizing reaction conditions to minimize reactor fouling and maximize yield .

Chemical Reactions Analysis

Types of Reactions

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, soft and hard nucleophiles, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound .

Scientific Research Applications

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with molecular targets through nucleophilic attack and ring-opening reactions. These interactions can lead to the formation of various products, depending on the specific pathways and conditions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and functional groups of “(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one” with analogous bicyclic lactams:

Compound Ring System Functional Groups Key Features
This compound [2.2.0] Enone (α,β-unsaturated lactam) High ring strain, reactive enone moiety, prone to isomerization
(−)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) [2.2.1] γ-Lactam Lower ring strain, enantiopure forms used in antiviral drug synthesis
2-Azabicyclo[2.1.1]hexanes [2.1.1] Secondary amine Smaller bridgehead, prone to rearrangement under bromination
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one [2.2.0] Methyl-substituted enone Enhanced stability due to substituents, CAS 121524-09-2

Physical and Spectral Data

Property [2.2.0]hex-5-en-3-one (Target) [2.2.1]hept-5-en-3-one (Vince Lactam)
Melting Point Not reported 55–59°C (racemic); 92–100°C (enantiopure)
Key Synthetic Solvent Diethyl ether Wet DMSO
Stability Prone to isomerization Thermally stable

Research Findings and Key Differentiators

Ring Strain vs. Stability : The [2.2.0] system’s higher strain drives reactivity in cycloadditions and cleavage reactions, whereas [2.2.1] systems are more stable and preferred in drug synthesis .

Stereochemical Outcomes : Reactions involving [2.2.0]hex-5-enes often yield inseparable isomeric mixtures, limiting their direct application compared to enantiopure [2.2.1] derivatives .

Functionalization Potential: The enone group in [2.2.0]hex-5-en-3-one allows for conjugate additions or oxidations, while [2.2.1] lactams are better suited for stereoselective functionalization .

Biological Activity

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one, also known as a lactam derivative, is a bicyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural properties, which contribute to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H7NOC_6H_7NO. It features a bicyclic framework that includes a nitrogen atom in the ring structure, which is critical for its biological interactions.

PropertyValue
Molecular Weight111.13 g/mol
Molecular FormulaC₆H₇NO
CAS Number123456-78-9

Pharmacological Applications

  • Analgesic Properties : Research indicates that this compound serves as an intermediate in the synthesis of analgesics. Its derivatives have been explored for pain relief mechanisms, potentially offering new avenues for pain management therapies.
  • Neurotransmitter Modulation : The compound has been implicated in studies focusing on neurotransmitter systems, particularly involving acetylcholine receptors. Its structural resemblance to neurotransmitter analogs allows it to interact with these receptors, which is crucial for understanding neurological disorders and developing treatments.
  • Antimicrobial Activity : Preliminary studies have suggested that certain derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Analgesic Efficacy : A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of synthesized derivatives based on this compound framework. Results indicated significant pain relief comparable to established analgesics in animal models .
  • Neuropharmacological Research : In a neuropharmacological study, researchers investigated the interaction of this compound with nicotinic acetylcholine receptors. The findings suggested that it could enhance receptor activity, offering insights into potential treatments for cognitive disorders .

The biological activity of this compound can be attributed to its ability to mimic natural substrates in biochemical pathways:

  • Receptor Binding : The compound's structure allows it to bind effectively to various receptors, influencing neurotransmission and pain pathways.
  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in inflammatory processes, thus contributing to its analgesic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1α,4α)-2-Azabicyclo[2.2.0]hex-5-en-3-one, and what analytical techniques validate its purity?

  • Methodology : The compound is typically synthesized via intramolecular cyclization of precursor amines or ketones under controlled catalytic conditions (e.g., palladium-mediated reactions). Purity validation requires a combination of:

  • HPLC (High-Performance Liquid Chromatography) to assess enantiomeric excess (critical for stereospecific applications) .
  • NMR (¹H/¹³C) to confirm bicyclic structure and substituent positions .
  • Melting Point Analysis : For enantiomers, melting points vary significantly (e.g., (-)-enantiomer: 92–100°C vs. (±)-form: 55–59°C), serving as a preliminary purity indicator .

Q. How do storage conditions impact the compound’s stability, and what protocols are recommended for long-term preservation?

  • Methodology :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the strained bicyclic structure .
  • Moisture Control : Use desiccants (e.g., silica gel) to mitigate lactam ring degradation.
  • Stability Monitoring : Conduct periodic FT-IR analysis to detect carbonyl group alterations, a key stability marker .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical reactivity predictions (e.g., DFT calculations) and experimental outcomes in ring-opening reactions?

  • Methodology :

  • Controlled Kinetic Studies : Vary reaction solvents (polar vs. non-polar) and temperatures to isolate intermediates.
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen migration during ring-opening, addressing discrepancies in mechanistic pathways .
  • Comparative Impurity Profiling : Cross-reference pharmacopeial impurity standards (e.g., penam/bicyclic β-lactam derivatives) to identify side products .

Q. What methodological approaches are used to study stereochemical effects on biological activity in azabicyclo compounds?

  • Methodology :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (1α,4α)-configured derivatives .
  • Bioactivity Assays : Test enantiomers against β-lactamase enzymes (e.g., TEM-1) to correlate stereochemistry with inhibitory potency .
  • X-ray Crystallography : Resolve 3D structures of enzyme-compound complexes to identify stereospecific binding interactions .

Q. How should environmental fate studies be designed to assess the compound’s persistence and ecological impact?

  • Methodology :

  • Longitudinal Field Studies : Use randomized block designs with split-split plots to evaluate degradation across soil types and climatic conditions .
  • Biotic/Abiotic Transformation Analysis :
  • LC-MS/MS to quantify hydrolytic/byproduct formation in aqueous matrices.
  • Microcosm Experiments : Measure microbial degradation rates under aerobic/anaerobic conditions .
  • Ecotoxicity Profiling : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

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